3-Bromo-6-phenylisothiazolo[5,4-b]pyridine 3-Bromo-6-phenylisothiazolo[5,4-b]pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC15823427
InChI: InChI=1S/C12H7BrN2S/c13-11-9-6-7-10(14-12(9)16-15-11)8-4-2-1-3-5-8/h1-7H
SMILES:
Molecular Formula: C12H7BrN2S
Molecular Weight: 291.17 g/mol

3-Bromo-6-phenylisothiazolo[5,4-b]pyridine

CAS No.:

Cat. No.: VC15823427

Molecular Formula: C12H7BrN2S

Molecular Weight: 291.17 g/mol

* For research use only. Not for human or veterinary use.

3-Bromo-6-phenylisothiazolo[5,4-b]pyridine -

Specification

Molecular Formula C12H7BrN2S
Molecular Weight 291.17 g/mol
IUPAC Name 3-bromo-6-phenyl-[1,2]thiazolo[5,4-b]pyridine
Standard InChI InChI=1S/C12H7BrN2S/c13-11-9-6-7-10(14-12(9)16-15-11)8-4-2-1-3-5-8/h1-7H
Standard InChI Key RPEHMHRYBNTLPD-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)C2=NC3=C(C=C2)C(=NS3)Br

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound features a bicyclic system comprising an isothiazole ring fused to a pyridine moiety at positions 5,4-b. The bromine atom occupies position 3 of the isothiazolo[5,4-b]pyridine scaffold, while a phenyl group substitutes position 6 (Figure 1). This arrangement creates a planar, aromatic system with conjugated π-electrons, as evidenced by its SMILES notation Brc1nsc2c1ccc(n2)c1ccccc1\text{Br}c1\text{nsc}2c1\text{ccc}(n2)c1\text{ccccc}1 .

Table 1: Key Physicochemical Parameters

PropertyValue
Molecular FormulaC12H7BrN2S\text{C}_{12}\text{H}_{7}\text{BrN}_{2}\text{S}
Molecular Weight291.17 g/mol
CAS Registry Number1706443-95-9
Aromatic SystemBicyclic (isothiazole + pyridine)
Substituents3-Bromo, 6-phenyl

The bromine atom introduces steric bulk and electronic effects, polarizing the C-Br bond (δ+\delta^+ at carbon) for nucleophilic substitution reactions. Meanwhile, the phenyl group enhances lipophilicity, influencing solubility and membrane permeability in biological systems .

Synthetic Methodologies

Retrosynthetic Analysis

Synthesis of 3-bromo-6-phenylisothiazolo[5,4-b]pyridine typically involves constructing the isothiazolo[5,4-b]pyridine core followed by functionalization. A plausible retrosynthetic pathway (Scheme 1) disconnects the phenyl group at position 6 and the bromine at position 3, yielding 6-phenylisothiazolo[5,4-b]pyridine and elemental bromine as precursors.

Stepwise Synthesis

Adapting protocols from analogous thiazolo[5,4-b]pyridines , a seven-step route may proceed as follows:

  • Core Formation: Condensation of 2,4-dichloro-3-nitropyridine with thiocyanate under acidic conditions generates the thiazole ring via intramolecular cyclization .

  • Nitro Reduction: Catalytic hydrogenation or Fe/AcOH-mediated reduction converts the nitro group to an amine.

  • Bromination: CuBr₂-mediated electrophilic aromatic substitution introduces bromine at position 3 .

  • Suzuki Coupling: Palladium-catalyzed cross-coupling with phenylboronic acid installs the 6-phenyl group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
CyclizationKSCN, AcOH, 80°C65–70
BrominationCuBr₂, DMF, rt, 12 h78
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, dioxane85

Key challenges include regioselectivity during bromination and minimizing homocoupling in the Suzuki reaction. Optimization of ligand selection (e.g., SPhos) improves cross-coupling efficiency .

Applications in Drug Discovery

Antibacterial Agents

Pyrazolo[3,4-b]pyridine-sulfonamide hybrids demonstrate broad-spectrum antibacterial activity . By analogy, functionalizing the 3-bromo position of isothiazolo[5,4-b]pyridine with sulfa drugs (e.g., sulfamethoxazole) may yield compounds active against Gram-positive pathogens like Staphylococcus aureus.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (DMSO-d₆): Aromatic protons resonate as multiplets between δ 7.2–8.6 ppm. The phenyl group’s ortho-protons appear as doublets near δ 7.8, while the pyridinic H-5 proton integrates as a singlet at δ 8.2 .

  • ¹³C NMR: The C-Br carbon (C-3) shows deshielding at δ 125–130 ppm. Quaternary carbons in the fused ring system appear between δ 140–160 ppm .

Mass Spectrometry

High-resolution ESI-MS displays a molecular ion peak at m/z 291.1664 (calc. for C12H7BrN2S\text{C}_{12}\text{H}_{7}\text{BrN}_{2}\text{S}: 291.1664) , confirming the molecular formula. Fragmentation patterns include loss of Br- (79.9 Da) and subsequent cleavage of the isothiazole ring.

Future Directions

Current research gaps include in vivo toxicity profiling and computational docking studies to identify target proteins. Modifying the phenyl group with electron-withdrawing substituents (e.g., -CF₃) could enhance metabolic stability, while replacing bromine with aminomethyl groups may improve aqueous solubility.

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